
Adenosine, 2',3'-dideoxy-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound, featuring a purine base attached to a tetrahydrofuran ring, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Introduction of the Amino and Ethyl Groups: Functional groups such as amino and ethyl groups are introduced through selective substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimized reaction conditions to increase yield and purity.
Scale-Up Processes: Implementing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, it is investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a comparable structure.
Uniqueness
The uniqueness of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
Propriétés
Numéro CAS |
122970-31-4 |
|---|---|
Formule moléculaire |
C12H17N5O2 |
Poids moléculaire |
263.30 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1 |
Clé InChI |
OZAGYDCENWIMHB-IONNQARKSA-N |
SMILES isomérique |
CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
SMILES canonique |
CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


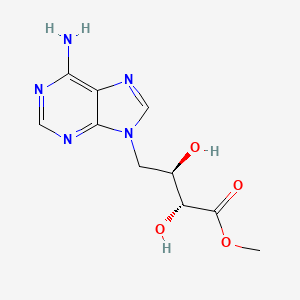
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)

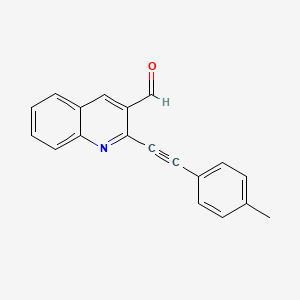
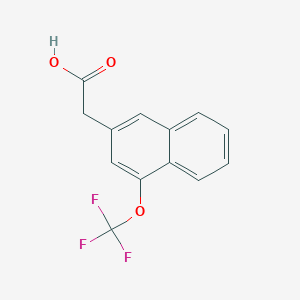

![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
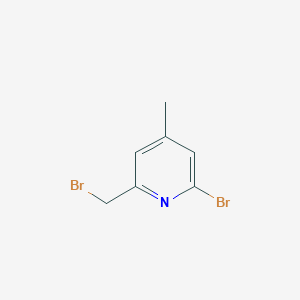
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)
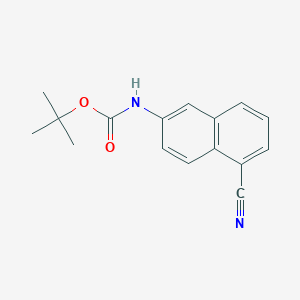
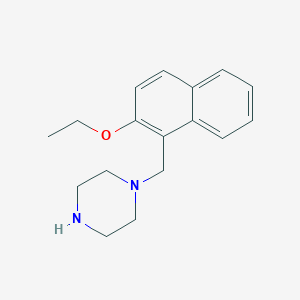
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)


